![molecular formula C23H24N2O6S B2652271 N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 896323-17-4](/img/structure/B2652271.png)
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide
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Overview
Description
The compound “N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide” is a complex organic molecule. It contains several functional groups including a furan ring, a tosyl group, an oxalamide group, and a methoxybenzyl group .
Molecular Structure Analysis
The molecular structure analysis would require more specific information such as X-ray crystallography data or NMR data, which I currently do not have .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of several reactive functional groups. For example, the furan ring can undergo electrophilic aromatic substitution, and the tosyl group can act as a good leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its molecular structure, the functional groups present, and their arrangement. Without specific experimental data, it’s difficult to provide accurate information .Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents. These compounds exhibit activity against both gram-positive and gram-negative bacteria . Further studies could investigate the specific mechanisms of action and optimize the structure of this compound for enhanced antibacterial properties.
Anti-Inflammatory and Analgesic Properties
Furan compounds, including the one , have demonstrated anti-inflammatory and analgesic effects. Investigating their impact on inflammatory pathways and pain management could lead to novel drug development .
Anticancer Potential
Furan derivatives have been explored for their anticancer properties. Researchers could investigate the compound’s effects on cancer cell lines, potential targets, and underlying mechanisms. Additionally, structural modifications may enhance its selectivity and efficacy against specific cancer types .
Anti-Ulcer and Gastroprotective Effects
Furan compounds, such as the one described, have shown promise as anti-ulcer agents. Researchers could explore their gastroprotective effects, mechanisms of action, and potential applications in treating gastrointestinal disorders .
Antiviral Activity
Given the broad spectrum of furan-related properties, investigating the compound’s antiviral activity could be valuable. Researchers might explore its effects against specific viruses and assess its potential as an antiviral drug .
Other Therapeutic Applications
Furan derivatives have been studied for various other therapeutic indications, including muscle relaxant, anti-anxiety, and anti-aging effects. Further research could uncover additional applications and mechanisms of action .
Mechanism of Action
The mechanism of action of a compound usually refers to how it interacts with biological systems. This typically requires experimental data from biological studies, which I currently do not have.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-16-5-11-19(12-6-16)32(28,29)21(20-4-3-13-31-20)15-25-23(27)22(26)24-14-17-7-9-18(30-2)10-8-17/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQYSTZWVXDTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide |
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